

# The Role of TMEM45B and Its Paralog TMEM45A in Cellular Signaling and Disease

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Transmembrane (TMEM) proteins represent a large and diverse group of molecules crucial for various cellular functions. Among them, TMEM45B and its paralog, TMEM45A, have emerged as significant players in both normal physiological processes and the pathogenesis of various diseases, particularly cancer. This technical guide provides a comprehensive overview of the current understanding of TMEM45B and TMEM45A, focusing on their molecular functions, involvement in key signaling pathways, and their potential as therapeutic targets and biomarkers. We present a consolidation of quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades they modulate, offering a valuable resource for researchers in the field.

## **Introduction to TMEM45A and TMEM45B**

TMEM45A and TMEM45B are members of the transmembrane protein family, sharing sequence homology and some functional overlap.[1] Both are multi-pass transmembrane proteins.[2] TMEM45A is localized to the Golgi apparatus, while TMEM45B is predicted to be in the Golgi apparatus, endosome membrane, and lysosomal membrane.[3][4]

Functionally, TMEM45A is involved in the process of epidermal keratinization.[2] In contrast, TMEM45B has been implicated in the innate immune response.[4] Despite these distinct



physiological roles, both proteins have been extensively studied for their involvement in cancer progression.

## **Comparative Functional Analysis**

While sharing paralogy, TMEM45A and TMEM45B exhibit both distinct and overlapping functions, particularly in the context of cancer biology. Both proteins are frequently upregulated in various tumor types and have been shown to promote cancer cell proliferation, migration, and invasion.[5][6]

#### **Role in Cancer**

TMEM45A has been identified as an oncogene in several cancers, including glioma, breast cancer, liver cancer, and ovarian cancer.[3][7][8] Its overexpression is often associated with a poor prognosis.[8] A key function of TMEM45A in cancer is its role in conferring chemoresistance, particularly under hypoxic conditions.[7]

TMEM45B is also upregulated in numerous cancers, such as lung cancer, gastric cancer, osteosarcoma, and pancreatic cancer, where its increased expression often correlates with poor patient survival.[4][6][9][10] Similar to its paralog, TMEM45B promotes tumorigenicity by enhancing cell proliferation, migration, and invasion.[9][10]

## **Quantitative Data on Expression and Functional Effects**

The following tables summarize the quantitative data from various studies on the differential expression of TMEM45A and TMEM45B in cancer and the functional consequences of their modulation.

Table 1: Differential Expression of TMEM45A and TMEM45B in Cancer



| Gene    | Cancer Type                        | Tissue                                                       | Fold<br>Change/Expre<br>ssion Level                                 | Reference |
|---------|------------------------------------|--------------------------------------------------------------|---------------------------------------------------------------------|-----------|
| TMEM45A | Glioma                             | Tumor vs. Non-<br>tumorous brain                             | Significantly higher mRNA levels in glioma tissues.[3]              | [3]       |
| TMEM45A | Breast Cancer                      | Palbociclib-<br>resistant cells vs.<br>parental cells        | Highly expressed in resistant cells.                                | [11]      |
| TMEM45A | Clear Cell Renal<br>Cell Carcinoma | Tumor vs.<br>Normal kidney                                   | Significantly overexpressed in ccRCC tissues. [12]                  | [12]      |
| ТМЕМ45В | Lung Cancer                        | Tumor vs. Non-<br>tumor tissue                               | Upregulated in lung cancer tissues.[11]                             | [11]      |
| TMEM45B | Prostate Cancer                    | Metastatic vs.<br>Primary PCa                                | mRNA level<br>significantly<br>higher in<br>metastatic PCa.<br>[13] | [13]      |
| TMEM45B | Osteosarcoma                       | Osteosarcoma<br>cell lines vs.<br>normal                     | Dramatically upregulated at both mRNA and protein levels. [10]      | [10]      |
| TMEM45B | Pancreatic<br>Cancer               | Pancreatic<br>cancer tissues<br>and cell lines vs.<br>normal | High expression in pancreatic cancer.[6]                            | [6]       |

Table 2: Quantitative Effects of TMEM45A and TMEM45B Knockdown on Cellular Functions



| Gene    | Cell Line(s)                          | Cellular<br>Process                      | Quantitative<br>Effect                                                                                                                                             | Reference |
|---------|---------------------------------------|------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| TMEM45A | U251 and U373<br>(Glioma)             | Migration                                | Significant reduction in migration (U251: 76±1 to 46±1; U373: 62±2 to 27±1).[3]                                                                                    | [3]       |
| TMEM45A | U251 (Glioma)                         | Protein<br>Expression                    | Protein levels of<br>Cyclin D1,<br>CDK4, PCNA,<br>MMP-2, and<br>MMP-9 reduced<br>to 71.9%, 50.5%,<br>21.6%, 53.2%,<br>and 35.3% of<br>control,<br>respectively.[3] | [3]       |
| TMEM45B | SW1990 and PANC-1 (Pancreatic Cancer) | Proliferation,<br>Invasion,<br>Migration | Significant<br>reduction upon<br>RNA<br>interference.[14]                                                                                                          | [14]      |
| TMEM45B | U2OS<br>(Osteosarcoma)                | Proliferation,<br>Migration,<br>Invasion | Significant<br>suppression<br>upon<br>knockdown.[10]                                                                                                               | [10]      |

# **Signaling Pathways**

TMEM45A and TMEM45B are implicated in the regulation of several critical signaling pathways that are often dysregulated in cancer.

## **TMEM45A-Associated Signaling Pathways**



TGF- $\beta$  Signaling: Knockdown of TMEM45A has been shown to downregulate the expression of TGF- $\beta$ 1, TGF- $\beta$ 2, RhoA, and ROCK2, suggesting an important role for TMEM45A in the TGF- $\beta$  signaling pathway, which is crucial for cell growth, differentiation, and apoptosis.[5]

AKT/mTOR Signaling: TMEM45A can activate the AKT/mTOR signaling pathway, which is central to cell cycle progression and glycolysis.[11] This activation contributes to chemoresistance in breast cancer.[11]



Click to download full resolution via product page

TMEM45A Signaling Pathways

## **TMEM45B-Associated Signaling Pathways**

JAK/STAT Signaling: In gastric cancer, knockdown of TMEM45B has been shown to inhibit the phosphorylation of JAK2 and STAT3, key components of the JAK/STAT pathway that regulates cell proliferation, migration, and invasion.[4]

Wnt/ $\beta$ -catenin Signaling: TMEM45B can regulate the Wnt/ $\beta$ -catenin signaling pathway.[10] Knockdown of TMEM45B in osteosarcoma cells leads to a sharp downregulation of  $\beta$ -catenin, cyclin D1, and c-Myc, which are critical downstream effectors of this pathway.[10]





Click to download full resolution via product page

TMEM45B Signaling Pathways

# **Experimental Protocols**

This section provides detailed methodologies for key experiments commonly used to study TMEM45A and TMEM45B.

#### siRNA-Mediated Knockdown

This protocol describes the transient knockdown of TMEM45A or TMEM45B using small interfering RNA (siRNA).

#### Materials:

- TMEM45A or TMEM45B specific siRNA duplexes (e.g., from Santa Cruz Biotechnology)[15]
   [16]
- Non-targeting control siRNA

## Foundational & Exploratory

Check Availability & Pricing



- Lipofectamine™ RNAiMAX Transfection Reagent
- Opti-MEM™ I Reduced Serum Medium
- Cell culture medium and supplements
- Appropriate cell line (e.g., U251 for glioma, A549 for lung cancer)

#### Procedure:

- Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
- siRNA Preparation: In a sterile microcentrifuge tube, dilute 20-80 pmols of the specific siRNA or control siRNA into 100 μL of Opti-MEM™ I Reduced Serum Medium. Mix gently.
- Transfection Reagent Preparation: In a separate sterile microcentrifuge tube, dilute 6 μL of Lipofectamine™ RNAiMAX into 100 μL of Opti-MEM™ I Reduced Serum Medium. Mix gently and incubate for 5 minutes at room temperature.
- Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX.
   Mix gently and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.
- Transfection: Wash the cells once with 2 mL of siRNA Transfection Medium. Add 800 μL of siRNA Transfection Medium to the tube containing the siRNA-lipid complexes. Mix gently and overlay the 1 mL mixture onto the washed cells.
- Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
- Post-transfection: After the incubation period, add 1 mL of normal growth medium containing 2x the normal serum and antibiotic concentration. Incubate for an additional 24-72 hours before proceeding with downstream analyses.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. cusabio.com [cusabio.com]
- 2. Anti-TMEM45B Antibodies | Invitrogen [thermofisher.com]

## Foundational & Exploratory





- 3. Knockdown of TMEM45A inhibits the proliferation, migration and invasion of glioma cells -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of TMEM45B inhibits cell proliferation and invasion in gastric cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The transmembrane proteins (TMEM) and their role in cell proliferation, migration, invasion, and epithelial-mesenchymal transition in cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. TMEM45A is essential for hypoxia-induced chemoresistance in breast and liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TMEM45B, up-regulated in human lung cancer, enhances tumorigenicity of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silencing Transmembrane Protein 45B (TNEM45B) Inhibits Proliferation, Invasion, and Tumorigenesis in Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TMEM45A enhances palbociclib resistance and cellular glycolysis by activating AKT/mTOR signaling pathway in HR+ breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. Upregulation of TMEM45A Promoted the Progression of Clear Cell Renal Cell Carcinoma in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-TMEM45B Human Protein Atlas Antibody [atlasantibodies.com]
- 14. TMEM45B promotes proliferation, invasion and migration and inhibits apoptosis in pancreatic cancer cells Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 15. scbt.com [scbt.com]
- 16. scbt.com [scbt.com]
- To cite this document: BenchChem. [The Role of TMEM45B and Its Paralog TMEM45A in Cellular Signaling and Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618157#tmem45b-paralogs-and-their-functions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com